molecular formula C9H12N4OS B13115658 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]- CAS No. 590419-69-5

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]-

Cat. No.: B13115658
CAS No.: 590419-69-5
M. Wt: 224.29 g/mol
InChI Key: MRLJYVONQJVDAJ-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of dicationic molten salts as catalysts, which provides high yields under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation and dicationic molten salts allows for efficient and scalable production, making it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolopyrimidines.

Scientific Research Applications

2-(Isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylthio group and methyl substitution make it a versatile compound for various synthetic and medicinal applications.

Properties

CAS No.

590419-69-5

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

5-methyl-2-propan-2-ylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H12N4OS/c1-5(2)15-9-11-8-10-6(3)4-7(14)13(8)12-9/h4-5H,1-3H3,(H,10,11,12)

InChI Key

MRLJYVONQJVDAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)SC(C)C

Origin of Product

United States

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